1-(3-methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one
Overview
Description
1-(3-methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14230712 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
1-(3-methoxyphenyl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one is utilized in the synthesis of various biologically active compounds. For example, it is a significant intermediate in the synthesis of compounds exhibiting anticancer activity (Wang et al., 2016). Additionally, it has been used in the preparation of pyridine derivatives, showing insecticidal properties against cowpea aphid (Bakhite et al., 2014).
Chemical Synthesis and Analysis
The compound plays a role in chemical synthesis, where it is used as a starting material or intermediate for creating other chemical entities. For instance, its derivatives have been synthesized for potential use in various pharmacological applications, as described in studies focusing on the synthesis of novel chemical structures (Bijev et al., 2003). Additionally, it is involved in research exploring new methods for the synthesis of heterocyclic compounds and their reactivity (Fujimori et al., 1986).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives have been explored for their potential therapeutic effects. For example, its derivatives have been investigated for their possible applications in treating bronchial pneumonia in children (Ding & Zhong, 2022). This highlights the compound's significance in the development of new pharmaceutical agents.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-14-4-2-3-13(10-14)18-11-12(9-15(18)19)16(20)17-5-7-22-8-6-17/h2-4,10,12H,5-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJDPAEEZDHLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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